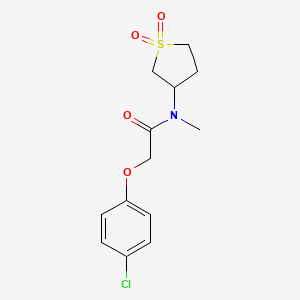
1,1'-Dipropylhafnocene Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dipropylhafnocene Dichloride is an organometallic compound with the chemical formula C16H22Cl2Hf. It is a pale yellowish-gray crystalline solid that is stable at room temperature and soluble in organic solvents such as benzene, toluene, and chloroform . This compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Méthodes De Préparation
The synthesis of 1,1’-Dipropylhafnocene Dichloride typically involves the reaction of hafnium tetrachloride with propylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product. The general steps are as follows:
- Dissolve hafnium tetrachloride in an organic solvent such as toluene.
- Add propylcyclopentadiene to the solution.
- Stir the mixture at a controlled temperature for a specified period.
- Isolate the product by filtration and purify it through recrystallization .
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Analyse Des Réactions Chimiques
1,1’-Dipropylhafnocene Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can yield hafnium hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Dipropylhafnocene Dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1’-Dipropylhafnocene Dichloride exerts its catalytic effects involves the coordination of the hafnium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets include olefins and other unsaturated compounds, and the pathways involved are primarily related to polymerization and cyclization reactions.
Comparaison Avec Des Composés Similaires
1,1’-Dipropylhafnocene Dichloride is unique among similar compounds due to its specific propyl substituents, which influence its reactivity and solubility. Similar compounds include:
- Bis(ethylcyclopentadienyl)hafnium Dichloride
- Bis(isopropylcyclopentadienyl)hafnium Dichloride
- Bis(pentamethylcyclopentadienyl)hafnium Dichloride
These compounds share similar structures but differ in their substituents, which can affect their catalytic properties and applications .
Propriétés
Numéro CAS |
85722-06-1 |
|---|---|
Formule moléculaire |
C16H22Cl2Hf |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
UQWWTMGDSKPUTB-UHFFFAOYSA-L |
SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
SMILES canonique |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)


![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)


![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
